molecular formula C14H17ClO B3183139 1-p-Tolyl-cyclohexanecarbonyl chloride CAS No. 676348-46-2

1-p-Tolyl-cyclohexanecarbonyl chloride

Cat. No. B3183139
M. Wt: 236.73 g/mol
InChI Key: OHENUMMBHAOHOB-UHFFFAOYSA-N
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Description

1-p-Tolyl-cyclohexanecarbonyl chloride (CAS number: 676348-46-2) is a chemical compound with the molecular formula C14H17ClO and a molecular weight of 236.74 g/mol . It falls within the category of aryl carbonyl chlorides and is commonly used in proteomics research.


Molecular Structure Analysis

The compound’s molecular structure consists of a cyclohexane ring with a p-tolyl group attached to it. The carbonyl group (C=O) is also present, forming the acyl chloride. The chlorine atom is bonded to the carbonyl carbon. The 3D representation of the molecule reveals its spatial arrangement and bond angles .

Scientific Research Applications

Synthesis and Drug Development

1-p-Tolyl-cyclohexanecarbonyl chloride is utilized in the synthesis of various compounds. For instance, a derivative, 1-(2-Ethylbutyl)cyclohexanecarbonyl chloride, is used in the synthesis of the compound dalcetrapib, a molecule of interest in pharmaceutical development (Cen Junda, 2013).

Electrochemical Studies

The compound plays a significant role in electrochemical research. Studies on the electrochemical reduction of cyclohexanecarbonyl chloride, a related compound, at mercury cathodes in acetonitrile provide insights into the behavior of similar chemical structures in electrochemical environments (Greg A. Urove & D. Peters, 1993).

Chemical Synthesis and Characterization

This chemical is also used in the preparation and characterization of new compounds. For example, it's involved in the synthesis of new Mannich β-amino carbonyl compounds, which are important in organic chemistry (Samraa Ali Hussein & E. I. Yousif, 2021).

Catalytic Studies

In catalytic chemistry, 1-p-Tolyl-cyclohexanecarbonyl chloride-related compounds are used to study the catalytic reduction of cyclohexanecarbonyl chloride, which has implications in developing new catalytic methods and materials (D. Bhattacharya, M. Samide, & D. Peters, 1998).

Polymer and Materials Science

Additionally, derivatives of 1-p-Tolyl-cyclohexanecarbonyl chloride are used in polymer and materials science. For instance, in the study of the copolymerization of CO2 and cyclohexene oxide mediated by Yb(salen)-based complexes, related compounds play a crucial role in understanding polymerization processes (A. Decortes, R. M. Haak, Carmen Martín, et al., 2015).

properties

IUPAC Name

1-(4-methylphenyl)cyclohexane-1-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO/c1-11-5-7-12(8-6-11)14(13(15)16)9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHENUMMBHAOHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CCCCC2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-p-Tolyl-cyclohexanecarbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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